molecular formula C21H27ClN2O4 B554748 (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride CAS No. 6366-70-7

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

Cat. No. B554748
CAS RN: 6366-70-7
M. Wt: 406.9 g/mol
InChI Key: AEFLONBTGZFSGQ-VKHMYHEASA-N
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Description

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also referred to as S-benzyl-2-amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid hydrochloride, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 456.91 g/mol. This compound has been used in a variety of laboratory experiments due to its ability to form stable complexes with metal ions. It has also been used in the synthesis of various other compounds, including peptide and protein drugs.

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives:

    • The compound and its derivative, (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, were synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good overall yield. This showcases the compound's role in the synthesis of complex amino acid derivatives (Adamczyk & Reddy, 2001).
  • Applications in Enantioselective Catalysis:

    • The compound was used in the synthesis of a series of ω-dimethylaminoalkyl substituted ethylenediamine ligands for enantioselective catalysis, demonstrating its utility in creating chiral molecules for asymmetric reactions (Ghosh, Ganzmann, & Gladysz, 2015).
  • Biocatalysis and Drug Intermediate Synthesis:

    • The compound has been used in biocatalysis, particularly by diketoreductase from Acinetobacter baylyi, to produce ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate, a significant intermediate for statin drugs. This process highlights the compound's importance in pharmaceutical synthesis and biotechnological applications (Wu, Chen, Liu, & Chen, 2011).
  • Synthesis of Schiff Bases for Corrosion Inhibition:

    • Schiff's bases derived from the compound and aromatic aldehydes have been synthesized and evaluated as corrosion inhibitors for mild steel, indicating its potential in material science and industrial applications (Gupta, Verma, Quraishi, & Mukherjee, 2016).

properties

IUPAC Name

benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBTZNKKLKICJY-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

CAS RN

6366-70-7
Record name L-Lysine, N6-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6366-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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